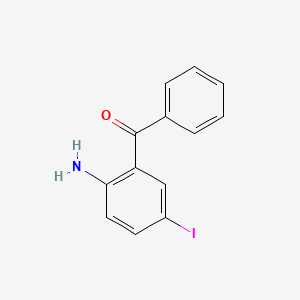

2-Amino-5-iodobenzophenone

Description

General Significance of Aminobenzophenones in Advanced Organic Synthesis

Aminobenzophenones are a class of organic compounds that feature both an amino group and a benzophenone (B1666685) framework. This unique combination of functional groups makes them exceptionally versatile synthons in advanced organic synthesis. wum.edu.pl They are particularly renowned as precursors for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry. wum.edu.pl The presence of the amino group provides a nucleophilic site for further reactions, while the ketone can undergo various transformations, and the two aromatic rings can be functionalized to modulate the properties of the final product.

The most prominent application of aminobenzophenones is in the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.plresearchgate.net For instance, the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative can lead to the formation of the characteristic seven-membered diazepine (B8756704) ring. researchgate.net Beyond benzodiazepines, aminobenzophenones are utilized in the construction of other important heterocyclic systems such as quinazolines, acridones, and indoles. wum.edu.pl

Contextual Role of Halogenated Benzophenones in Synthetic Chemistry Research

The introduction of a halogen atom onto the benzophenone scaffold significantly influences its reactivity and provides a handle for further chemical modifications. Halogenated benzophenones are key intermediates in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen (fluorine, chlorine, bromine, or iodine) affects the bond strength and the reactivity of the compound in these transformations, with the carbon-iodine bond being the most reactive.

In the context of medicinal chemistry, halogenation is a common strategy to enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. nih.gov The specific placement of a halogen atom can influence the binding affinity of a molecule to its biological target. nih.gov Therefore, halogenated benzophenones are not only important for building molecular complexity but also for fine-tuning the pharmacological properties of the target molecules.

Research Landscape and Specific Focus on 2-Amino-5-iodobenzophenone

While substituted benzophenones, in general, are extensively studied, the research landscape for this compound (CAS No: 51073-69-9) is more specialized. This compound, with its amino group at the 2-position and an iodine atom at the 5-position, is a valuable intermediate, particularly in the synthesis of iodinated heterocyclic compounds.

A notable area of research involving this compound is in the preparation of precursors for radioiodinated compounds. For example, it has been used in the synthesis of triazene (B1217601) intermediates which can subsequently be used for radioiodination. akjournals.com In one study, this compound was reacted with glycine (B1666218) ethyl ester hydrochloride in pyridine (B92270) to form a precursor for a benzodiazepine-like structure. akjournals.com This highlights its utility in introducing an iodine atom into a complex molecular framework, which can be crucial for radiolabeling studies or for use as a heavy atom in crystallographic studies.

The synthesis of this compound itself is a key area of investigation. Methods for the preparation of related compounds, such as 2-amino-5-iodobenzoic acid, often involve the direct iodination of the corresponding amino-substituted precursor in the presence of an oxidizing agent. google.com Similar strategies can be envisioned for the synthesis of this compound.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 51073-69-9 | glpbio.com |

| Molecular Formula | C₁₃H₁₀INO | glpbio.com |

| Molecular Weight | 323.12 g/mol | glpbio.com |

| Melting Point | 223-225 °C | echemi.com |

| Synonyms | (2-Amino-5-iodophenyl)(phenyl)methanone, 2-Benzoyl-4-iodoaniline | echemi.com |

Theoretical Frameworks Guiding Research on Aromatic Ketones

The study of aromatic ketones like this compound is guided by several theoretical frameworks that help in understanding their structure, reactivity, and electronic properties. Density Functional Theory (DFT) is a powerful computational tool used to calculate the optimized geometry, vibrational frequencies, and electronic properties of such molecules. researchgate.net These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

The concept of halogen bonding is particularly relevant for this compound. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. nih.govoup.com The iodine atom in this compound, being a large and polarizable halogen, has the potential to form significant halogen bonds. Theoretical studies on related systems have shown that the strength of halogen bonding increases from chlorine to iodine. oup.com These interactions can play a crucial role in crystal engineering and in the binding of the molecule to biological targets.

Furthermore, the electronic properties of substituted benzophenones, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand their reactivity and their potential as photosensitizers or in other electronic applications. The amino group acts as an electron-donating group, while the benzoyl moiety and the iodine atom are electron-withdrawing, leading to a complex interplay of electronic effects that govern the molecule's chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-iodophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHGIKVFMYLWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Iodobenzophenone

Direct Iodination Approaches of Aminobenzophenones

Direct iodination of 2-aminobenzophenone (B122507) is a common strategy for the synthesis of its 5-iodo derivative. This approach relies on the activation of the aromatic ring by the amino group, which directs the electrophilic substitution to the ortho and para positions.

Electrophilic iodination is a principal method for introducing an iodine atom into an aromatic ring. Various reagents and conditions have been developed to achieve this transformation efficiently and with high regioselectivity.

Iodine with an Oxidant: A combination of molecular iodine (I₂) and an oxidizing agent is a widely used system for electrophilic iodination. The oxidant's role is to generate a more potent electrophilic iodine species in situ. A notable example is the use of tert-butylhydroperoxide (TBHP) with iodine, which has been shown to yield 2-Amino-5-iodobenzophenone from 2-aminobenzophenone in high yield (98%). chemicalbook.com This reaction is typically carried out in a solvent like diethyl ether at elevated temperatures. chemicalbook.com The process involves the in situ generation of reactive iodine species that then attack the electron-rich aromatic ring. beilstein-journals.org

N-Iodosuccinimide (NIS): N-Iodosuccinimide is a mild and efficient source of electrophilic iodine. wikipedia.orgorganic-chemistry.org It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity, particularly for less activated aromatic substrates. organic-chemistry.org The reaction conditions are generally mild, and the regioselectivity can be controlled by the choice of solvent and catalyst. organic-chemistry.org For activated systems like anilines, NIS can effectively introduce iodine at the position para to the amino group.

Interactive Data Table: Comparison of Electrophilic Iodination Reagents

| Reagent System | Substrate | Product | Yield (%) | Conditions |

| I₂ / tert-butylhydroperoxide | 2-Aminobenzophenone | This compound | 98 | Diethyl ether, 80°C, 18h chemicalbook.com |

| N-Iodosuccinimide / Trifluoroacetic acid | Methoxy-substituted arenes | Iodinated arenes | >90 | Mild conditions organic-chemistry.org |

The regioselectivity of the iodination of 2-aminobenzophenone is governed by the electronic and steric effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho, para-director. The benzoyl group is a deactivating group and a meta-director.

In the case of 2-aminobenzophenone, the amino group's directing effect is dominant. The position para to the amino group (C5) is electronically favored for electrophilic attack. Steric hindrance from the adjacent benzoyl group at the ortho position (C3) further promotes substitution at the C5 position. The mechanism of electrophilic aromatic iodination involves the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate. The stability of this intermediate determines the position of substitution. For 2-aminobenzophenone, the sigma complex formed by the attack of the electrophilic iodine at the C5 position is more stabilized by resonance, leading to the preferential formation of this compound.

Synthesis via Functional Group Interconversions on Precursors

An alternative to direct iodination involves the synthesis of this compound from precursors that already contain the iodo-substituent or can be readily converted to it.

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. nih.gov This approach can be applied to the synthesis of this compound starting from a diaminobenzophenone precursor.

The process would involve the selective diazotization of one of the amino groups, followed by treatment with an iodide salt, such as potassium iodide (KI). The success of this method relies on the ability to selectively diazotize the desired amino group. While specific examples for the double Sandmeyer iodination of 2,2'-oxydianiline (B1581656) derivatives have been reported with moderate success, the general principle is applicable. reddit.com

The synthesis can also be approached by starting with a benzophenone (B1666685) that already contains the iodine atom and another leaving group, such as a different halogen, which can then be replaced by an amino group. For instance, a precursor like 2-chloro-5-iodobenzophenone could potentially undergo a nucleophilic aromatic substitution reaction with an amine source to introduce the amino group at the C2 position. However, such reactions on deactivated aromatic rings can be challenging and may require specific catalysts or harsh reaction conditions.

Another synthetic route involves the conversion of a carboxylic acid derivative, such as 2-amino-5-iodobenzoic acid, into the corresponding benzophenone. chemicalbook.com This can be achieved through a Friedel-Crafts acylation reaction. organic-chemistry.orgasianpubs.org

The 2-amino-5-iodobenzoic acid would first be converted to a more reactive acylating agent, such as an acyl chloride. This is typically done by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂). The resulting 2-amino-5-iodobenzoyl chloride can then react with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form this compound. organic-chemistry.orgyoutube.comkhanacademy.org It is important to note that the amino group in the starting material may need to be protected during the Friedel-Crafts reaction to prevent side reactions with the Lewis acid catalyst. asianpubs.orglibretexts.org

The precursor, 2-amino-5-iodobenzoic acid, can be synthesized by the direct iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidant like hydrogen peroxide. google.comgoogle.com

Interactive Data Table: Synthesis from 2-Amino-5-iodobenzoic Acid

| Precursor | Reaction Type | Key Reagents | Product |

| 2-Amino-5-iodobenzoic acid | Friedel-Crafts Acylation organic-chemistry.orgasianpubs.org | 1. Thionyl chloride (SOCl₂) 2. Benzene, Aluminum chloride (AlCl₃) | This compound |

Modern Synthetic Approaches and Efficiency Considerations for this compound

The synthesis of this compound, a key intermediate in various chemical industries, has evolved to incorporate modern techniques that prioritize efficiency, yield, and greener chemical processes. These approaches aim to reduce reaction times, minimize waste, and simplify purification procedures.

One-Pot Synthesis Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a significant advancement in efficiency. This methodology circumvents the need for lengthy separation processes and the purification of intermediate compounds, thereby saving time and resources. For the synthesis of complex molecules derived from halogenated anilines, a one-pot approach involving a Sonogashira cross-coupling followed by a palladium-catalyzed cyclization has proven effective for assembling indole (B1671886) rings. researchgate.net While not directly resulting in this compound, this strategy, applied to precursors like 2-bromo-6-iodo-4-substituted anilines, demonstrates the potential of sequential, catalyst-driven reactions in a single vessel to build complex molecular frameworks. researchgate.net

Another strategy involves the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, which provides a pathway to construct the o-aminobenzophenone skeleton. asianpubs.org The application of such methodologies in a one-pot sequence could streamline the synthesis of the target compound from simpler starting materials.

Catalytic Methods and Reaction Optimization

The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies and higher selectivity. In the context of synthesizing 2-aminobenzophenone derivatives, various catalytic systems have been developed.

Palladium Catalysis: Palladium catalysts are extensively used for forming the core benzophenone structure. Methods include the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles. researchgate.net For precursors, palladium-catalyzed Sonogashira cross-coupling reactions with terminal acetylenes are also employed to introduce structural diversity. researchgate.net

Iodination Catalysis: The direct iodination of precursors is a key step. The synthesis of related compounds, such as 2-amino-5-iodobenzoic acid, has been optimized by using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com This method avoids the formation of hydroiodic acid (HI) as a byproduct, which can participate in reversible reactions and lower the yield. The reaction conditions, including temperature and reaction time, can be optimized for maximum conversion. google.com

Friedel-Crafts Catalysis: The Friedel-Crafts acylation is a classic method for forming benzophenones. Modern approaches have explored alternative catalysts to the traditional aluminum chloride (AlCl₃). For instance, Diacetoxyiodobenzene (DIB) has been successfully used as a stable, non-hazardous, and acidic catalyst for the Friedel-Crafts reaction to convert substituted isatoic anhydride (B1165640) to 2-aminobenzophenone under microwave conditions. jetir.org

Below is a summary of catalytic methods relevant to the synthesis of this compound and its precursors.

| Catalytic Method | Catalyst / Reagents | Substrate Example | Purpose |

| Friedel-Crafts Acylation | Diacetoxyiodobenzene (DIB) | Isatoic Anhydride | Acylation to form benzophenone skeleton jetir.org |

| Cross-Coupling | Palladium Complexes | 2-aminobenzonitriles, arylboronic acids | Carbon-Carbon bond formation researchgate.net |

| Iodination | I₂ / H₂O₂ | 2-Aminobenzoic acid | Direct iodination of the aromatic ring google.com |

| Reduction | Palladium-carbon (Pd/C) | 5-chloro-3-phenyl-2,1-benzisoxazole | Reduction to form the amino group patsnap.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid heating of the reaction mixture, leading to dramatic reductions in reaction times and often, an increase in product yields.

The synthesis of substituted 2-aminobenzophenones has been shown to benefit significantly from microwave irradiation. For example, a Friedel-Crafts reaction catalyzed by DIB was completed in just 5 to 6 minutes when heated in a microwave, a substantial improvement over conventional heating methods. jetir.org Similarly, the preparation of 2-amino-5-chlorobenzophenone (B30270) derivatives was successfully carried out using both conventional and microwave methods, with the latter offering a more efficient route. researchgate.net

The advantages of microwave-assisted synthesis are not limited to speed. This technique can also lead to higher product purity, reducing the need for extensive purification steps. The efficiency of microwave irradiation in heterocyclic chemistry has been highlighted as a user-friendly approach to synthesize complex molecules in significantly shorter times (e.g., 20 minutes vs. 4 hours) and with improved yields compared to classical heating. organic-chemistry.org

The following table compares conventional and microwave-assisted methods for reactions relevant to the synthesis of aminobenzophenones.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

| DIB-catalyzed Friedel-Crafts | Not specified, typically hours | 5 - 6 minutes | jetir.org |

| Gewald Reaction (Thiophene Synthesis) | 4 hours | 20 minutes | organic-chemistry.org |

| Synthesis of 2-amino-4-arylpyrimidines | 5 hours | 8 minutes | semanticscholar.org |

This comparative data underscores the transformative impact of microwave technology on the efficiency of synthesizing compounds like this compound.

Derivatization and Transformative Reactions of 2 Amino 5 Iodobenzophenone

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character, making it susceptible to reactions with various electrophiles.

N-Acylation and N-Alkylation Reactions

The primary amine of 2-amino-5-iodobenzophenone can readily undergo N-acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of the corresponding N-acyl-2-aminobenzophenone derivatives. Similarly, N-alkylation can be achieved by reacting the amine with alkyl halides. nih.gov The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkylating agent. nih.govmdpi.com These reactions are fundamental for introducing a variety of substituents onto the nitrogen atom, which can be crucial for modifying the compound's electronic properties or for building more complex molecular architectures. nih.gov

For instance, the reaction of 2-aminobenzothiazole, a related heterocyclic amine, with various alkylating and acylating agents has been studied to produce compounds with potential anti-inflammatory properties. nih.gov While the specific substrate is different, the underlying principles of N-alkylation and N-acylation on an aromatic amine are directly comparable.

Table 1: Examples of N-Acylation and N-Alkylation Reactions

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-Acyl-2-amino-5-iodobenzophenone |

| This compound | Alkyl Halide (R-X) | N-Alkyl-2-amino-5-iodobenzophenone |

Condensation Reactions Leading to Imines and Schiff Bases

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of these C=N double bonds is a reversible process. libretexts.org

Benzophenone (B1666685) Schiff bases derived from amino acids have been extensively used in synthesis, for example, as intermediates in the preparation of new amino acids through phase-transfer catalyzed reactions. iu.edu The reaction of this compound with various carbonyl compounds provides a straightforward route to a diverse range of Schiff bases, which can serve as versatile intermediates for further synthetic transformations.

The general mechanism for imine formation proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

Intramolecular Cyclization for Heterocyclic Ring Formation (e.g., to benzodiazepine (B76468) and quinazoline (B50416) scaffolds)

The structure of this compound is a key precursor for the synthesis of important heterocyclic scaffolds, such as benzodiazepines and quinazolines.

Benzodiazepines: 1,4-Benzodiazepines can be synthesized from 2-aminobenzophenone (B122507) derivatives. One common synthetic route involves the reaction of a 2-aminobenzophenone with an α-amino acid or its derivative. Another approach is the intramolecular C-N bond coupling of appropriately substituted precursors. For example, a facile synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives was developed via a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, demonstrating a modern approach to forming this heterocyclic system. nih.gov By analogy, derivatizing the amino group of this compound to introduce a suitable side chain would enable intramolecular cyclization to form a benzodiazepine ring.

Quinazolines: Quinazoline and its derivatives are another class of heterocyclic compounds accessible from 2-aminobenzophenone precursors. A one-pot tandem approach has been developed to synthesize 5,6-dihydrobenzo beilstein-journals.orgorganic-chemistry.orgimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.org This process involves a reductive cyclization. A similar strategy can be envisioned starting from this compound, where the amino group, after reaction with a suitable partner, can participate in a cyclization reaction to form the quinazoline ring system.

Reactions Involving the Iodide Substituent

The iodine atom on the aromatic ring is an excellent leaving group, making this position highly suitable for transition metal-catalyzed cross-coupling reactions. This functionality is pivotal for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are exceptionally effective in mediating a variety of cross-coupling reactions at the aryl-iodide bond. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgorganic-chemistry.org It is a powerful and widely used method for forming C(sp²)–C(sp²) bonds to create biaryl structures. nih.gov The reaction of this compound with various arylboronic acids would yield 2-amino-5-arylbenzophenone derivatives. researchgate.net The reaction mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the product and regenerate the catalyst. nobelprize.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes. researchgate.net Applying this reaction to this compound would introduce an alkynyl substituent at the 5-position. Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is incredibly versatile, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the benzophenone scaffold, replacing the iodide. beilstein-journals.orgmtak.hu The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Overview of Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Pd Catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Pd Catalyst, Cu(I) Cocatalyst, Base |

Intramolecular Palladium-Mediated Cyclizations (e.g., to Fluoren-9-ones)

The ortho-relationship between the benzoyl group and the amino/iodophenyl ring in this compound allows for intramolecular cyclization reactions. Specifically, substituted 2-iodobenzophenones can be transformed into fluoren-9-ones through an intramolecular palladium-catalyzed C-H arylation. informahealthcare.comresearchgate.net

This transformation is typically carried out using a palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like cesium carbonate. informahealthcare.com Microwave irradiation has been shown to be an effective method for promoting these cyclizations, significantly reducing reaction times and often leading to high yields of the fluoren-9-one products. informahealthcare.comresearchgate.net The reaction proceeds via an intramolecular oxidative addition of the C-I bond to the palladium center, followed by a C-H activation/reductive elimination sequence to form the new five-membered ring. This methodology provides a direct route to the fluorenone core structure, which is present in various biologically active molecules. researchgate.net

Nucleophilic Aromatic Substitution Studies

The presence of an iodine atom on the aromatic ring of this compound opens avenues for various transition-metal-catalyzed nucleophilic aromatic substitution reactions. These modern cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Sonogashira coupling , as well as copper-catalyzed reactions like the Ullmann condensation .

The Buchwald-Hartwig amination facilitates the coupling of amines with aryl halides. wikipedia.orglibretexts.org For this compound, this reaction would involve the substitution of the iodine atom with a primary or secondary amine in the presence of a palladium catalyst and a base, leading to the formation of a 2,5-diaminobenzophenone derivative. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Reacting this compound under Sonogashira conditions would result in the synthesis of a 2-amino-5-alkynylbenzophenone. This transformation is valuable for introducing acetylenic moieties into the benzophenone framework, which can then undergo further chemical modifications.

The Ullmann condensation , a copper-catalyzed reaction, provides a method for the formation of C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, an Ullmann-type reaction could be employed to couple it with alcohols, amines, or thiols, yielding the corresponding ether, amine, or thioether derivatives. Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have made this a more versatile and milder method. nih.govrug.nl

| Reaction | Catalyst System | Coupling Partner | Expected Product |

| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand and a base | Primary or secondary amine | 2-Amino-5-(amino)benzophenone derivative |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, and a base | Terminal alkyne | 2-Amino-5-(alkynyl)benzophenone |

| Ullmann Condensation | Copper catalyst (often with a ligand) | Alcohol, amine, or thiol | 2-Amino-5-(alkoxy/amino/thio)benzophenone derivative |

Reactions Involving the Ketone Carbonyl Group

The benzophenone moiety of this compound contains a reactive ketone carbonyl group that can undergo a variety of transformations, including reduction to an alcohol and addition of organometallic reagents.

Reduction to Alcohols and Subsequent Transformations

The ketone group of this compound can be readily reduced to a secondary alcohol, (2-amino-5-iodophenyl)(phenyl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). zenodo.orgumass.eduwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the alcohol.

The resulting (2-amino-5-iodophenyl)(phenyl)methanol is a versatile intermediate. The secondary alcohol can be further transformed, for instance, by oxidation back to the ketone or by esterification or etherification reactions.

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-amino-5-iodophenyl)(phenyl)methanol |

Reactions with Organometallic Reagents

The ketone carbonyl of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions result in the formation of a tertiary alcohol after acidic workup. For example, the reaction with a Grignard reagent would proceed via the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

Another relevant reaction is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orglscollege.ac.in The organozinc reagent, or Reformatsky enolate, is less reactive than Grignard or organolithium reagents, which can be advantageous in certain synthetic contexts. The reaction of this compound with an α-halo ester and zinc would yield a β-hydroxy ester derivative.

| Reaction | Reagent | Product (after workup) |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | (2-Amino-5-iodophenyl)(phenyl)(R)methanol |

| Organolithium Reaction | R-Li (e.g., n-BuLi) | (2-Amino-5-iodophenyl)(phenyl)(R)methanol |

| Reformatsky Reaction | α-halo ester + Zn | β-hydroxy ester derivative |

Multi-Component Reaction Design Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. This compound is an ideal candidate for incorporation into MCRs due to its bifunctional nature, possessing both an amino group and a ketone. A key class of MCRs for which this compound is well-suited is the synthesis of quinoline (B57606) derivatives.

The Friedländer synthesis is a classic MCR that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, to produce a quinoline. proquest.comnih.govwikipedia.org In this reaction, this compound can react with various ketones in the presence of an acid or base catalyst to yield highly substituted quinolines. For instance, reaction with a cyclic ketone under microwave irradiation in the presence of acetic acid has been shown to be an efficient method for quinoline synthesis. proquest.com

Other related quinoline syntheses where this compound could potentially be employed include the Combes quinoline synthesis and the Pfitzinger reaction . The Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone, drugfuture.comwikipedia.orgiipseries.org while the Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. jptcp.comwikipedia.orgresearchgate.netijsr.netutexas.edusciencemadness.org While not direct applications of 2-aminobenzophenones, the principles of these reactions could be adapted for the synthesis of complex quinoline structures.

| Reaction | Reactants | Product |

| Friedländer Synthesis | This compound + α-Methylene ketone | Substituted quinoline |

| Combes Quinoline Synthesis (related) | Aniline + β-Diketone | 2,4-Disubstituted quinoline |

| Pfitzinger Reaction (related) | Isatin + Carbonyl compound | Quinoline-4-carboxylic acid |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a series of one- and two-dimensional experiments, it is possible to unambiguously determine the molecular structure.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum of 2-Amino-5-iodobenzophenone is expected to display distinct signals corresponding to the protons on the two aromatic rings and the amine group.

The protons on the unsubstituted phenyl ring (labeled H-2' to H-6') typically appear as a complex multiplet in the range of 7.4-7.8 ppm. The protons on the substituted ring (H-3, H-4, and H-6) are more dispersed due to the electronic effects of the amino (-NH₂), iodo (-I), and benzoyl (-C(O)Ph) groups. The electron-donating amino group will shield adjacent protons, shifting them upfield, while the electron-withdrawing iodine and carbonyl groups will cause downfield shifts. The -NH₂ protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The coupling patterns (multiplicity) are critical for assigning specific protons. For instance, H-6, being adjacent only to H-4 (a four-bond coupling, typically not observed), would likely appear as a doublet due to coupling with H-4 (a three-bond, meta coupling). H-4 would be a doublet of doublets, split by both H-3 (ortho coupling) and H-6 (meta coupling). hw.ac.uk

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| NH₂ | 5.0 - 6.5 | Broad Singlet | N/A |

| H-6 | ~7.8 | Doublet (d) | J ≈ 2.0 - 2.5 (meta) |

| H-4 | ~7.6 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0 (ortho), J ≈ 2.0 - 2.5 (meta) |

| H-3 | ~6.7 | Doublet (d) | J ≈ 8.5 - 9.0 (ortho) |

| H-2', H-6' | 7.6 - 7.8 | Multiplet (m) | N/A |

| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet (m) | N/A |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, thirteen distinct signals are expected, one for each carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically 190-200 ppm). Aromatic carbons resonate in the 110-150 ppm region. The carbon bearing the iodine atom (C-5) is heavily influenced by the "heavy atom effect," causing its signal to appear further upfield than might otherwise be expected, often around 80-90 ppm. The carbon attached to the amino group (C-2) is shifted downfield due to nitrogen's electronegativity.

DEPT experiments are invaluable for determining the number of protons attached to each carbon. libretexts.orgnanalysis.com A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (carbons with no attached protons). libretexts.org This allows for the unambiguous identification of all methine (CH) and quaternary carbons in the structure.

Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C=O | ~195 | Absent |

| C-2 | ~150 | Absent |

| C-1' | ~138 | Absent |

| C-4 | ~145 | Positive |

| C-6 | ~135 | Positive |

| C-4' | ~132 | Positive |

| C-2', C-6' | ~130 | Positive |

| C-3', C-5' | ~128 | Positive |

| C-1 | ~120 | Absent |

| C-3 | ~118 | Positive |

| C-5 | ~85 | Absent |

Two-dimensional NMR experiments provide correlational data that is essential for assembling the molecular structure from the individual ¹H and ¹³C NMR assignments.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the substituted ring. Correlations among the protons on the unsubstituted phenyl ring would also be observed. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. creative-biostructure.comnih.gov For example, the proton signal assigned as H-3 would show a cross-peak to the carbon signal assigned as C-3. This technique definitively links the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. emerypharma.com Key expected correlations for this compound would include a cross-peak from the protons on the unsubstituted ring (H-2'/H-6') to the carbonyl carbon (C=O), and from H-6 on the substituted ring to the carbonyl carbon. These correlations are instrumental in confirming the benzophenone (B1666685) core structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons, regardless of bond connectivity, which is critical for determining stereochemistry and conformation. creative-biostructure.com For this compound, a NOESY spectrum could show correlations between the ortho-protons of the unsubstituted ring (H-2'/H-6') and the H-6 proton on the substituted ring, providing insight into the molecule's preferred rotational conformation around the carbonyl-ring bonds.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The spectrum provides direct evidence for the presence of key functional groups. For this compound, the most prominent absorption bands are expected to correspond to the N-H bonds of the primary amine, the C=O bond of the ketone, and various vibrations of the aromatic rings. orgchemboulder.comvscht.cz The C-I stretch is also expected, though it appears in the far-infrared region. spectroscopyonline.com

Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~1640 | Strong | C=O Stretch | Ketone |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1620 - 1560 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1330 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic |

| 600 - 500 | Medium-Strong | C-I Stretch | Iodo-aromatic |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. ioffe.ru While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric "breathing" modes of the aromatic rings are expected to be particularly strong in the Raman spectrum. The C=O stretch will be present but is typically weaker than in the IR spectrum. Conversely, the C-I bond, involving a heavy and polarizable atom, is expected to produce a distinct and readily identifiable signal in the low-frequency region. scihorizon.com Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics. researchgate.net

Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Expected Intensity | Vibrational Mode |

| 3100 - 3000 | Strong | Aromatic C-H Stretch |

| ~1640 | Weak | C=O Stretch |

| ~1600 | Very Strong | Aromatic Ring Breathing Mode |

| ~1000 | Strong | Aromatic Ring Trigonal Bending |

| 600 - 500 | Strong | C-I Stretch |

Mass Spectrometry

Mass spectrometry is a pivotal tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. nih.govnih.gov This technique can differentiate between molecules with the same nominal mass but different elemental compositions by measuring their mass to several decimal places. nih.gov For this compound (C₁₃H₁₀INO), the theoretical monoisotopic mass is a precise value calculated from the masses of the most abundant isotopes of its constituent atoms. HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, are capable of providing the high resolving power and mass accuracy needed for this determination. nih.gov The accurate mass measurement significantly reduces the number of possible chemical formulas, often leading to an unambiguous identification when combined with other spectroscopic data. dtic.mil

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.govyoutube.com In an MS/MS experiment, the intact molecule of this compound is first ionized and then selected in the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing it to break apart into smaller, characteristic fragment ions. nih.govnih.gov

The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule. Common fragmentation patterns for aromatic ketones and amines can be observed. libretexts.org For instance, cleavage of the bond between the carbonyl group and the substituted phenyl ring, or fragmentation of the aminophenyl group, can lead to specific, identifiable fragment ions. By piecing together the information from these fragments, a detailed picture of the molecule's structure and fragmentation pathways can be constructed. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and properties of this compound by examining how the molecule interacts with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a lower energy molecular orbital to a higher one. libretexts.org These electronic transitions, such as π → π* and n → π*, are characteristic of molecules with chromophores—parts of a molecule that absorb light. uzh.chlibretexts.org

In this compound, the benzophenone core and the amino substituent constitute a conjugated π system, which gives rise to distinct absorption bands in the UV-Vis spectrum. utoronto.ca The positions (λmax) and intensities of these bands provide information about the electronic structure of the molecule. The solvent in which the spectrum is recorded can influence the positions of these absorption bands. pharmatutor.org

| Transition Type | Description |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. Typically strong absorptions. uzh.ch |

| n → π | Promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π antibonding orbital. Usually weaker than π → π* transitions. uzh.ch |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This phenomenon, which includes fluorescence and phosphorescence, can reveal information about the excited electronic states of a molecule and its solid-state properties. nih.govresearchgate.net

Recent research has explored the mechanoresponsive fluorescence of related 2-aminobenzophenone (B122507) derivatives. nih.gov This property refers to the change in fluorescence color or intensity when a mechanical force is applied to the material in its solid state. rsc.org Such changes are often associated with alterations in the crystal packing or molecular conformation upon grinding, pressing, or shearing. These studies are crucial for the development of materials for applications such as sensors and imaging.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

No single-crystal X-ray diffraction data for this compound is available in the searched scientific literature. This type of analysis would typically provide precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Specific powder X-ray diffraction (PXRD) patterns for this compound have not been found in the reviewed sources. PXRD is instrumental in identifying the crystalline form of a compound and assessing its bulk purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are foundational methods for approximating solutions to the Schrödinger equation for many-electron systems. nih.govduke.edu DFT, in particular, has become a popular and effective tool for evaluating molecular structures and spectral properties due to its balance of accuracy and computational cost. indexcopernicus.com These methods are frequently used to calculate optimized geometries, vibrational frequencies, and electronic properties of molecules. researchgate.net For instance, studies on related compounds like 2-amino-5-chlorobenzophenone (B30270) and various aminobenzophenones have successfully employed DFT methods, often with the B3LYP functional, to investigate their molecular structure and properties. researchgate.netsemanticscholar.orgnih.govmdpi.com The Hartree-Fock method, while being a more fundamental approximation, serves as a crucial starting point for more advanced calculations. duke.edureddit.com

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netnih.gov This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles. indexcopernicus.com For molecules like 2-Amino-5-iodobenzophenone, which have rotatable bonds, conformational analysis is crucial for identifying the most stable conformers (rotational isomers). researchgate.netaalto.fitum.de

In computational studies of analogous molecules like 2-amino-5-chlorobenzophenone, DFT calculations have been used to determine the optimized geometry. scihorizon.com These studies show that the two phenyl rings in the benzophenone (B1666685) core are typically not coplanar. scihorizon.com This twisting is a result of steric hindrance. Furthermore, the presence of the amino group allows for the possibility of intramolecular hydrogen bonding between one of the amino hydrogens and the carbonyl oxygen (N-H···O), which significantly influences the molecule's preferred conformation and stability. semanticscholar.org A similar approach would be applied to this compound to elucidate its specific structural parameters and conformational preferences.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Benzophenone Derivative (2-Amino-5-chlorobenzophenone) This table presents data for a related compound to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.259 | C-C-C (carbonyl) | 118.5 |

| C-N | 1.375 | C-N-H | 116.5 |

| C-Cl | 1.745 | C-C-Cl | 120.2 |

| N-H | 1.015 | O=C-C | 122.1 |

| N-H···O (distance) | 1.954 | C-C-N | 121.7 |

| Data is conceptual and based on findings for 2-amino-5-chlorobenzophenone. semanticscholar.org |

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.gov Both Hartree-Fock and DFT methods can be used for these calculations, though DFT (commonly with the B3LYP functional) often provides results that are in better agreement with experimental data after applying a scaling factor. researchgate.net

For example, a study on 2-amino-5-iodopyridine, a structurally related compound, utilized both HF and DFT methods to calculate its vibrational frequencies. nih.gov The theoretical wavenumbers, once scaled, showed excellent agreement with the experimental spectra, allowing for a detailed interpretation of the molecule's vibrational modes based on the calculated potential energy distribution (PED). nih.gov This same methodology can be applied to this compound to predict its IR and Raman signatures and to understand the vibrational characteristics associated with its functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ketone, and vibrations involving the carbon-iodine bond.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical stability, reactivity, and electronic transitions. ajchem-a.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov These parameters are crucial for predicting the electronic and optical properties of materials. ajchem-a.com Computational studies on 2-amino-5-chlorobenzophenone have calculated these values using DFT, showing how substituents on the benzophenone core influence the electronic structure. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Benzophenone Derivative (2-Amino-5-chlorobenzophenone) This table presents data for a related compound to illustrate the typical values obtained from FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.275 |

| ELUMO | -1.880 |

| Energy Gap (ΔE) | 4.395 |

| Data derived from a study on a substituted benzophenone derivative. nih.gov |

Charge distribution analysis provides a way to quantify the partial atomic charge on each atom within a molecule, which is essential for understanding its polarity, reactivity, and intermolecular interactions. uni-muenchen.de Two common methods for this are Mulliken population analysis and Natural Population Analysis (NPA).

Mulliken analysis, one of the oldest methods, partitions the total electron population among the atoms. uci.eduwikipedia.org However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. wikipedia.orgstackexchange.com Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) framework, is generally considered more robust and less basis-set dependent. stackexchange.com NBO analysis provides information on charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. niscpr.res.in In a molecule like this compound, these analyses would reveal the electron-withdrawing effect of the carbonyl and iodo groups and the electron-donating nature of the amino group, identifying the most positive and negative centers in the molecule.

The Molecular Electrostatic Potential (MESP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.govresearchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. mdpi.com The MESP surface uses a color scale to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites susceptible to electrophilic attack. mdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MESP analysis would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. A positive potential (blue) would be expected around the amino hydrogens, highlighting their acidic character. nih.gov

Studies of Electronic and Photophysical Properties

Computational methods are also employed to investigate the electronic and photophysical properties of molecules, such as their UV-Vis absorption spectra, emission characteristics, and potential as photosensitizers. mdpi.com Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excited states, which correspond to the absorption of light.

For this compound, theoretical calculations could predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). mdpi.com The presence of the heavy iodine atom could also be computationally investigated for its potential to enhance intersystem crossing, a process that can lead to the population of triplet states. This "heavy-atom effect" is relevant in applications like photodynamic therapy, where triplet states are essential for generating reactive oxygen species. mdpi.com

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound corresponding to the requested outline are not available. While extensive research exists for analogous compounds, particularly 2-amino-5-chlorobenzophenone, and for the broader class of substituted benzophenones, the specific data required to populate the outlined sections for the iodo-variant could not be located.

General theoretical principles and computational methodologies relevant to the requested topics are well-established:

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. For substituted benzophenones, studies show that TD-DFT can effectively model the n→π* and π→π* transitions and predict how solvents influence these spectra.

Nonlinear Optical (NLO) Properties , such as the first hyperpolarizability (β), are often predicted using DFT methods. For similar molecules, these calculations have shown that intramolecular charge transfer, often facilitated by donor and acceptor groups across a π-conjugated system, is key to enhancing NLO response.

Natural Bond Orbital (NBO) Analysis is a powerful tool for understanding intramolecular interactions. It quantifies hyperconjugative interactions, charge delocalization, and the stability endowed by phenomena such as intramolecular hydrogen bonding. In related aminobenzophenones, NBO analysis has been used to confirm the presence and strength of hydrogen bonds between the amino group's hydrogen and the carbonyl oxygen.

However, without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The specific electronic, photophysical, and reactivity data that would arise from the substitution of iodine at the 5-position have not been published in a way that could be retrieved.

Therefore, the following sections of the requested article cannot be generated with scientific accuracy for the target compound:

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Further experimental and computational research on this compound is required to provide the specific findings requested.

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking for exploring binding modes)

Molecular modeling, particularly molecular docking, is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for exploring the binding modes of ligands, like derivatives of 2-aminobenzophenone (B122507), with their biological targets.

Molecular docking simulations have been employed to investigate the interaction of compounds containing the 2-aminobenzophenone scaffold with various protein targets. For instance, derivatives of 2,5-diaminobenzophenone have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov In these studies, the 2-aminobenzophenone core serves as a crucial anchor within the binding site, with the amino and benzoyl groups participating in key interactions.

The general approach to molecular docking of 2-aminobenzophenone derivatives involves preparing the three-dimensional structures of the ligands and the target protein. The protein's binding site is identified, and a grid is generated around it. The ligand is then placed in this grid, and its conformational space is explored to find the most favorable binding pose, which is typically the one with the lowest binding energy.

Research on other aminobenzophenone analogs has shed light on their potential as anticancer agents. For example, molecular docking studies have been conducted on benzo[d]thiazol-2-amine derivatives, synthesized from para-aminobenzophenone, to evaluate their binding affinity to the Human Epidermal growth factor receptor (HER) enzyme and their interactions with DNA. nih.govresearchgate.net These studies help in understanding the structural features that contribute to the observed biological activity.

Furthermore, the 2-aminobenzophenone scaffold has been identified as a key feature in a new class of tubulin polymerization inhibitors. nih.gov Structure-activity relationship studies have highlighted that the presence of an amino group at the ortho position of the benzophenone ring is critical for their potent antimitotic activity. nih.gov

The insights gained from these computational studies are summarized in the following tables, which detail the targets investigated for aminobenzophenone derivatives and the nature of the molecular interactions observed.

| Target Protein | Therapeutic Area | Aminobenzophenone Derivative Class | Docking Software Used | Key Findings |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral | 2,5-Diaminobenzophenones | MOE (Molecular Operating Environment) | Derivatives showed potential for better interactions than the reference drug Nelfinavir. nih.gov |

| Human Epidermal growth factor receptor (HER) | Anticancer | Benzo[d]thiazol-2-amine derivatives | AutoDock Vina | Derivatives exhibited strong binding affinities to the HER enzyme. nih.govresearchgate.net |

| DNA | Anticancer | Benzo[d]thiazol-2-amine derivatives | AutoDock Vina | Compounds showed effective interactions within the DNA groove. nih.govresearchgate.net |

| Tubulin | Anticancer | 2-Aminobenzophenone derivatives | Not Specified | The ortho-amino group was found to be crucial for inhibitory activity. nih.gov |

| Interaction Type | Description | Observed in Studies with Aminobenzophenone Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amino group and carbonyl oxygen of the benzophenone scaffold are frequently involved in hydrogen bonding with amino acid residues in the target's active site. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The phenyl rings of the benzophenone structure often engage in hydrophobic interactions with nonpolar residues of the target protein. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the benzophenone core can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. |

These computational investigations underscore the versatility of the 2-aminobenzophenone scaffold in interacting with a diverse range of biological targets. The data generated from molecular docking studies are invaluable for understanding the structure-activity relationships and for the rational design of new, more potent therapeutic agents based on this chemical framework.

Retrosynthetic Strategies for 2 Amino 5 Iodobenzophenone Synthesis

Fundamental Principles of Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used in organic synthesis that involves mentally breaking down a target molecule into simpler precursor structures. biosynth.comairitilibrary.com This is achieved by a series of imaginary "disconnections" of chemical bonds, which correspond to the reverse of known and reliable chemical reactions. nih.gov Each disconnection leads to simplified fragments known as synthons, which are idealized ionic or neutral species representing the reactive character required for the corresponding forward synthetic step. nih.gov

For each synthon, a real-world chemical reagent, termed a "synthetic equivalent," is identified that can be used to carry out the desired transformation in the laboratory. nih.gov Another key tool in this process is Functional Group Interconversion (FGI), which involves converting one functional group into another to facilitate a strategic disconnection or to manage chemical reactivity during the synthesis. nih.gov The ultimate goal is to trace back the target molecule to simple, readily available starting materials through one or more logical pathways. airitilibrary.com

Identification of Key Disconnections

For 2-Amino-5-iodobenzophenone, several logical disconnections can be proposed based on its structure, which features a diaryl ketone framework with amino and iodo substituents on one of the aromatic rings.

The most prominent disconnection is at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This disconnection simplifies the benzophenone (B1666685) core into two separate aromatic precursors.

Disconnection A (Friedel-Crafts Type): Breaking the bond between the carbonyl carbon and the substituted aniline (B41778) ring generates an acylium cation synthon and an iodoaniline-derived nucleophilic synthon. The forward reaction corresponding to this disconnection is a Friedel-Crafts acylation. asianpubs.orgtandfonline.com

Disconnection B (Organometallic Type): Alternatively, breaking the same C-C bond can generate a benzoyl cation synthon and an organometallic iodoaniline-derived synthon (e.g., an organolithium or Grignard reagent). This corresponds to the addition of an organometallic reagent to a benzoic acid derivative. asianpubs.orggoogle.com

Disconnection C (Cross-Coupling Type): Modern methods allow for a disconnection that corresponds to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This involves disconnecting the bond between the two aryl rings, envisioning one as an aryl halide and the other as an arylboronic acid. nih.govmdpi.com

Disconnections of the carbon-heteroatom bonds are also considered, often in conjunction with Functional Group Interconversions.

Carbon-Nitrogen (C-N) Disconnection: A direct C-N disconnection is generally not a high-yielding forward reaction. Instead, it is more strategically sound to consider this disconnection via an FGI. For example, the amino group can be retrosynthetically converted to a nitro group (FGI), which can then be introduced via nitration. The synthesis of 2-aminobenzophenones often involves the reduction of a 2-nitrobenzophenone intermediate. asianpubs.org

Carbon-Iodine (C-I) Disconnection: The C-I bond can be disconnected, suggesting a forward reaction involving electrophilic iodination of an aminobenzophenone precursor. organic-chemistry.org The timing of this step is crucial, as the activating nature of the amino group will direct the electrophile. Methods for the iodination of anilines often involve reagents like iodine monochloride or iodine in the presence of an oxidizing agent. guidechem.comprepchem.com

Strategic Functional Group Interconversions (FGIs)

Functional Group Interconversions are critical for managing reactivity and enabling key bond-forming steps. For the synthesis of this compound, several FGIs are strategically important.

Amino Group Introduction: The most common FGI for an aromatic amino group is the reduction of a nitro group. This allows the use of robust nitration chemistry early in the synthesis and avoids issues associated with the free amine, such as its basicity and susceptibility to oxidation.

Amino Group Protection: The free amino group in aniline derivatives can interfere with certain reactions, particularly Friedel-Crafts acylation where it acts as a Lewis base and complexes with the catalyst. quora.comwvu.edu Therefore, an FGI to a protected form, such as an amide (e.g., acetamide) or a sulfonamide (e.g., tosylamide), is often necessary. asianpubs.orgorgsyn.org The protecting group is then removed in a later step.

Carboxylic Acid to Ketone: In syntheses originating from anthranilic acid derivatives, the carboxylic acid group must be converted into a reactive species that can participate in C-C bond formation. This can involve converting the acid to an acid chloride for Friedel-Crafts acylation or to a Weinreb amide for controlled addition of an organometallic reagent. asianpubs.orggoogle.com

Analysis of Potential Synthetic Equivalents and Commercial Availability

Based on the disconnections, several potential synthetic pathways can be devised, each relying on different starting materials. The feasibility of each route depends heavily on the commercial availability and cost of these precursors.

| Disconnection Type | Pathway | Synthetic Equivalent 1 | Commercial Availability | Synthetic Equivalent 2 | Commercial Availability |

| C-C (Friedel-Crafts) | Pathway 1 | 4-Iodoaniline | Readily Available calibrechem.comsdfine.com | Benzoyl Chloride | Readily Available |

| Pathway 2 | 5-Iodoanthranilic acid | Available wvu.edusemanticscholar.org | Benzene (B151609) | Readily Available | |

| Pathway 3 | 2-Amino-5-nitrotoluene | Available acs.org | Benzoyl Chloride | Readily Available | |

| C-C (Organometallic) | Pathway 4 | 5-Bromo-2-(N,O-dimethylhydroxylamino)benzamide | Requires Synthesis | Phenylmagnesium bromide | Readily Available |

| C-C (Suzuki Coupling) | Pathway 5 | 2-Amino-5-iodobenzoyl chloride | Requires Synthesis | Phenylboronic acid | Readily Available |

| C-I / C-N (FGI) | Pathway 6 | 2-Aminobenzophenone (B122507) | Readily Available libretexts.orgasianpubs.org | Iodine / Iodinating Agent | Readily Available |

This table provides a representative, non-exhaustive list of potential starting materials.

Development of Convergent and Efficient Synthetic Pathways

Evaluating the potential routes allows for the development of the most efficient and practical synthesis.

Pathway A: A Linear Approach via Friedel-Crafts Acylation

This route begins with a commercially available substituted aniline.

Protection: 4-Iodoaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form 4-iodoacetanilide. This FGI is necessary to prevent the amino group from interfering with the subsequent Friedel-Crafts reaction.

Friedel-Crafts Acylation: The protected 4-iodoacetanilide undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid like AlCl₃. The acetylamino group is an ortho,para-director, and since the para position is blocked by iodine, acylation is directed to the ortho position.

Deprotection: The resulting acetamide (B32628) is then hydrolyzed under acidic or basic conditions to reveal the free amino group, yielding the target molecule, this compound.

Pathway B: A Convergent Approach via Organometallic Addition to an Anthranilic Acid Derivative

This strategy builds the two aromatic rings separately before joining them, characteristic of a convergent synthesis.

Preparation of Precursor 1: 5-Iodoanthranilic acid is converted to an N-methoxy-N-methylamide (Weinreb amide). This requires protection of the amino group, reaction with oxalyl chloride to form the acid chloride, and subsequent reaction with N,O-dimethylhydroxylamine.

Preparation of Precursor 2: Phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal.

Coupling: The two precursors are reacted. The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate, which upon acidic workup yields the protected this compound.

Deprotection: The protecting group on the amine is removed to afford the final product.

Pathway C: Late-Stage Functionalization

This approach involves forming the core aminobenzophenone structure first and then introducing the iodine atom.

Synthesis of 2-Aminobenzophenone: This can be achieved through various established methods, such as the reaction of 2-aminobenzonitrile (B23959) with phenylmagnesium bromide. asianpubs.org

Electrophilic Iodination: 2-Aminobenzophenone is subjected to electrophilic iodination. The amino group is a strong activating and ortho,para-directing group. The ortho position is sterically hindered by the benzoyl group, so iodination is expected to occur predominantly at the para position (position 5), yielding the desired product. Reagents such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent can be employed. organic-chemistry.org

This route is attractive due to the commercial availability of 2-aminobenzophenone. libretexts.orgasianpubs.org Its success hinges on the regioselectivity of the final iodination step.

Applications of 2 Amino 5 Iodobenzophenone As a Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Intermediates

The primary application of 2-aminobenzophenones, including the 5-iodo derivative, is in the synthesis of pharmacologically active compounds. wum.edu.pl The scaffold is fundamental to the creation of several classes of drugs that act on the central nervous system. wum.edu.pl

2-Aminobenzophenones are most famously used as precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.pl The synthesis of ring-substituted benzodiazepines, which often possess tailored pharmacological profiles, requires appropriately substituted 2-aminobenzophenones. google.com For instance, the well-known drug diazepam is synthesized from 2-amino-5-chlorobenzophenone (B30270). researchgate.net By analogy, 2-amino-5-iodobenzophenone serves as a key starting material for 7-iodo-substituted benzodiazepine (B76468) analogues. The general synthetic route involves the reaction of the 2-aminobenzophenone (B122507) derivative with an amino acid or its ester, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. The electron-withdrawing group at the 7-position of the final benzodiazepine structure is known to be important for improved receptor affinity. researchgate.net

Table 1: Examples of Benzodiazepine Analogues and their Precursors

| Benzodiazepine Analogue | Key Precursor | Application/Significance |

|---|---|---|

| Diazepam | 2-Amino-5-chlorobenzophenone | Anxiolytic, sedative, anticonvulsant researchgate.net |

| Oxazepam | 2-Amino-5-chlorobenzophenone oxime | Anxiolytic, hypnotic patsnap.com |

| 7-SF₅-Benzodiazepine | 2-Amino-5-pentafluorosulfanyl-benzophenone | Research compound, bioisosteric replacement for chloro-group researchgate.net |

Beyond benzodiazepines, the 2-aminobenzophenone scaffold is a versatile starting point for a variety of other nitrogen-containing heterocyclic systems with significant biological activity. wum.edu.pl These compounds are of great interest to medicinal chemists due to their wide range of pharmacological properties. nih.gov

Quinolines: Derivatives of 4-aminoquinoline (B48711) are known to possess antimalarial and anti-inflammatory properties. nih.gov The aminoketone structure of this compound can be utilized in cyclization reactions, such as the Friedländer annulation, to construct the quinoline (B57606) core.

Quinazolinones: These compounds are synthesized from aminobenzophenones and are investigated for various therapeutic applications. The synthesis often involves reaction with reagents that provide the additional nitrogen and carbon atoms needed to form the six-membered pyrimidinone ring fused to the benzene (B151609) ring.

Triazoles: Fused triazole systems, such as triazolopyrimidines and triazoloquinazolines, are recognized for their diverse biological activities and are considered valuable in drug development. nih.govnih.gov this compound can be chemically modified and cyclized with appropriate reagents to form complex triazole-containing heterocycles. nuph.edu.ua

Role in the Synthesis of Functional Materials and Scaffolds

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, where it can serve as a precursor to larger, functional molecular architectures.